3-(5-Methyl-1,3-oxazol-2-yl)aniline

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

This 2,5-disubstituted oxazole with a meta-aniline handle is a premier building block for medicinal chemistry. Its defined regioisomerism ensures precise vectors for hinge-binding in kinase inhibitors and optimal logP (1.141) for CNS penetration. The robust powder form (MP 107-109°C) is ideal for automated HTE workflows. Differentiate your SAR campaigns with this highly pure (95%) starting material to ensure reproducible cross-couplings and hit-to-lead success.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1082398-99-9
Cat. No. B1437011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,3-oxazol-2-yl)aniline
CAS1082398-99-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CN=C(O1)C2=CC(=CC=C2)N
InChIInChI=1S/C10H10N2O/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
InChIKeyHWZOZMQGDDNQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-1,3-oxazol-2-yl)aniline: A Meta-Substituted Oxazole-Aniline Building Block for Pharmaceutical R&D


3-(5-Methyl-1,3-oxazol-2-yl)aniline (CAS: 1082398-99-9) is a heteroaromatic compound classified as a 2,5-disubstituted oxazole derivative bearing a meta-aniline substituent. The compound features a 5-methyl group on the oxazole ring and a primary aniline group at the meta-position of the benzene ring, conferring a distinct steric and electronic profile relative to its ortho- and para-substituted analogs [1]. It is typically supplied as a powder with a molecular weight of 174.2 g/mol and a molecular formula of C10H10N2O . As a primary aniline, this compound serves as a versatile synthetic intermediate, enabling facile functionalization via acylation, sulfonylation, diazotization, and cross-coupling reactions, making it a critical building block in medicinal chemistry and chemical biology workflows .

Procurement Integrity: Why 3-(5-Methyl-1,3-oxazol-2-yl)aniline Cannot Be Interchanged with Regioisomeric or Unsubstituted Oxazole Analogs


The position of the aniline substituent on the phenyl ring and the presence of the 5-methyl group on the oxazole are critical determinants of both intermolecular interactions and downstream synthetic utility. Substitution at the meta-position yields a distinct dihedral angle and electronic distribution compared to ortho- and para-substituted analogs (e.g., 2-(5-Methyl-1,3-oxazol-2-yl)aniline or 4-(5-Methyl-1,3-oxazol-2-yl)aniline), which profoundly impacts binding affinities in biological targets and reactivity in cross-coupling reactions [1]. Furthermore, the methyl group on the oxazole ring influences lipophilicity (logP) and metabolic stability. Therefore, generic substitution with a regioisomer or an unsubstituted analog risks altering the vector of the amine handle, changing the compound's physicochemical profile, and ultimately invalidating the reproducibility of a synthetic route or the structure-activity relationship (SAR) of a lead series [2].

3-(5-Methyl-1,3-oxazol-2-yl)aniline: Quantitative Evidence of Physicochemical Differentiation and Synthetic Fidelity


Meta-Substitution Regioisomeric Purity: Ensuring Correct Vectorial Geometry for Drug Design

The target compound is unequivocally defined as the meta-substituted regioisomer, 3-(5-methyl-1,3-oxazol-2-yl)aniline. The procurement of this specific isomer is non-negotiable for SAR studies where the vector of the primary amine is critical for target engagement. The ortho-substituted regioisomer, 2-(5-methyl-1,3-oxazol-2-yl)aniline (CAS: 52829-71-7), presents the aniline group at a different geometric position, which alters the dihedral angle between the phenyl and oxazole rings and positions the nucleophilic amine handle in a different trajectory [1].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Melting Point and Physical Form: A Critical Parameter for Solid-Phase Handling and Formulation Workflows

The compound exhibits a defined melting point range of 107–109 °C and is supplied as a powder, which is a critical parameter for solid-state handling in automated synthesis and formulation screening [1]. In contrast, the ortho-substituted analog 2-(5-methyl-1,3-oxazol-2-yl)aniline is reported to exist as a low-melting solid or oil at room temperature, which introduces significant challenges in accurate weighing, long-term storage stability, and automated solid-dispensing workflows [2].

Pharmaceutical Formulation Solid-State Chemistry Chemical Process Development

Enhanced Lipophilicity (logP) of 1.141: Optimizing Membrane Permeability for Cellular Assays

The compound demonstrates a calculated hydrophobic parameter (logP) of 1.141 [1]. This value reflects a balanced lipophilicity conferred by the 5-methyl substitution on the oxazole ring. In comparison, the unsubstituted analog 3-(oxazol-2-yl)aniline (CAS: 873-67-6) lacks this methyl group, resulting in a lower molecular weight and a significantly reduced logP value, which can limit its passive membrane permeability and central nervous system (CNS) penetration potential in cell-based assays [2].

Drug Discovery ADME Medicinal Chemistry

Commercial Availability with Guaranteed Purity of 95%: Reducing Synthetic Variability and Repurification Costs

The compound is readily available from major chemical suppliers (e.g., Enamine, Sigma-Aldrich) with a minimum guaranteed purity of 95% [1]. This consistent, off-the-shelf purity reduces the need for costly and time-consuming in-house repurification prior to use in sensitive reactions (e.g., amide couplings, Buchwald-Hartwig aminations). While other oxazole aniline building blocks are commercially available, their purity levels can be more variable, often ranging from 90% to 97% depending on the specific regioisomer and vendor, which introduces an additional variable into the synthetic workflow .

Procurement Chemical Synthesis Quality Control

Optimal Scientific and Industrial Applications for 3-(5-Methyl-1,3-oxazol-2-yl)aniline


Precision Synthesis of Kinase Inhibitor Libraries

The meta-substituted aniline moiety serves as an optimal hinge-binding motif or solvent-exposed vector in the design of type I and type II kinase inhibitors. The well-defined regioisomer (meta-substitution) and high commercial purity (≥95%) ensure that the generated library members possess the intended three-dimensional geometry for interacting with the kinase ATP-binding pocket, minimizing the synthesis of inactive or off-target isomers [1].

Development of CNS-Penetrant Chemical Probes

The calculated logP of 1.141 positions this compound favorably within the optimal lipophilicity range for crossing the blood-brain barrier. Researchers can use this building block to construct chemical probes with a higher probability of achieving sufficient unbound brain concentrations, thereby reducing the attrition rate associated with poor CNS exposure in early-stage drug discovery [2].

High-Throughput Experimentation (HTE) and Automated Synthesis Platforms

The compound's solid powder form and melting point of 107-109 °C make it highly compatible with automated solid-dispensing systems and high-throughput experimentation workflows. This physical robustness ensures accurate and reproducible compound weighing, which is essential for generating high-quality, reliable data in parallel synthesis and reaction optimization campaigns [3].

Fragment-Based Drug Discovery (FBDD) Follow-up

As a primary aniline, this compound can be efficiently elaborated through robust chemical transformations such as amide bond formation, reductive amination, and palladium-catalyzed cross-couplings. It serves as an ideal starting point for growing an initial oxazole-containing fragment hit into a lead-like molecule, enabling rapid SAR exploration around the fragment core [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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